2,3-Dimethylisonicotinohydrazide is an organic compound that belongs to the class of hydrazides, specifically derived from isonicotinic acid. It is recognized for its potential applications in various fields such as medicinal chemistry and agricultural science. The compound features a pyridine ring substituted with two methyl groups and a hydrazide functional group, which contributes to its chemical reactivity and biological activity.
The synthesis of 2,3-Dimethylisonicotinohydrazide typically involves the reaction of 2,3-dimethylisonicotinic acid with hydrazine hydrate. This compound can be sourced from chemical suppliers or synthesized in laboratory settings.
2,3-Dimethylisonicotinohydrazide is classified under the following categories:
The synthesis of 2,3-Dimethylisonicotinohydrazide generally follows these steps:
The general reaction can be represented as follows:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency of the synthesis process by optimizing mixing and heat transfer conditions.
The molecular structure of 2,3-Dimethylisonicotinohydrazide includes:
Property | Value |
---|---|
Molecular Formula | C8H11N3O |
Molecular Weight | 165.19 g/mol |
IUPAC Name | 2,3-dimethylpyridine-4-carbohydrazide |
InChI | InChI=1S/C8H11N3O/c1-5-3-7(8(12)11-9)4-6(2)10-5/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key | UVSPTVXFBRFLEZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC(=N1)C)C(=O)NN) |
2,3-Dimethylisonicotinohydrazide can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2,3-Dimethylisonicotinohydrazide involves its interaction with specific biological targets. It may inhibit certain enzymes or interfere with metabolic pathways in microbial organisms. For example, it has been observed that compounds similar to this hydrazide can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
2,3-Dimethylisonicotinohydrazide has several notable applications:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2